N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
The compound N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (CAS: 877816-43-8) is a sulfonamide-containing ethanediamide derivative. Its structure features:
- A benzenesulfonyl group attached to a furan-2-yl-substituted ethyl chain.
- An ethanediamide (oxalamide) backbone linking two aromatic moieties.
- A 2-methoxyphenyl ethyl group at the terminal end.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-30-19-11-6-5-8-17(19)13-14-24-22(26)23(27)25-16-21(20-12-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJETPZCACCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzenesulfonyl group, followed by the introduction of the furan ring. The final steps involve the incorporation of the methoxyphenyl group and the ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The benzenesulfonyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the benzenesulfonyl group may produce benzenesulfinic acid derivatives.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the furan and methoxyphenyl groups contribute to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations in Ethanediamide Derivatives
Several analogs from share the ethanediamide core but differ in substituents:
| Compound ID | R1 Group | R2 Group | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Benzenesulfonyl-furan | 2-Methoxyphenyl ethyl | 476.5 g/mol | Sulfonyl group, methoxy aryl |
| BA72532 (CAS: 877631-53-3) | 4-Phenylpiperazin-1-yl | 2-Methoxyphenyl ethyl | 476.5 g/mol | Piperazine ring (enhanced basicity) |
| BA72388 | 4-Chlorophenyl ethyl | 4-Phenylpiperazin-1-yl | 480.9865 g/mol | Chloro substituent, piperazine |
| BD38820 | 2,6-Difluorobenzamide | Furan-2-yl-piperazine | 411.4444 g/mol | Fluorinated benzamide (lipophilicity) |
Key Observations :
Benzenesulfonamide Derivatives
Compounds from and 11 highlight the role of sulfonamide groups:
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () : Lacks the ethanediamide and furan moieties but shares the 2-methoxyphenyl group. Simpler structures like this are often used as enzyme inhibitors due to sulfonamide reactivity .
- N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide () : Incorporates a benzyl group instead of the furan-ethyl chain, demonstrating how bulkier substituents might sterically hinder target interactions .
Heterocyclic Modifications
- Furan vs. Thienyl () : Replacing furan with a thienyl group (as in N-(2-thienylmethylene) derivatives) alters electronic properties—thiophene’s higher aromaticity may enhance π-π stacking in receptor binding .
- Biphenyl and tert-Butyl Groups () : Compounds 2e and 2f feature bulky substituents (e.g., biphenyl), which could reduce membrane permeability compared to the target compound’s furan-benzenesulfonyl motif .
Pharmacological Relevance
- Sulfonamide Bioactivity : and emphasize sulfonamides’ roles as protease inhibitors or antimicrobial agents. The target compound’s dual sulfonamide-ethanediamide structure may synergize these effects .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, also known as G856-5240, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 396.50 g/mol
- CAS Number : 896322-46-6
The biological activity of G856-5240 is primarily attributed to its ability to interact with various biological targets, including enzymes and DNA. The compound's structure allows it to bind to the minor groove of DNA, which can inhibit DNA-dependent enzymes and interfere with cellular proliferation. This mechanism is similar to that observed in other compounds with furan and benzenesulfonyl moieties, which have shown promising antitumor and antimicrobial activities in various studies .
Antitumor Activity
Research indicates that derivatives of compounds containing furan and benzenesulfonyl groups exhibit significant antitumor properties. For instance, studies have demonstrated that related furan derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. These compounds have shown higher efficacy in 2D cell culture models compared to 3D models, suggesting a robust interaction with cellular mechanisms in a simpler environment .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| G856-5240 | A549 | 6.26 ± 0.33 | 2D |
| G856-5240 | HCC827 | 20.46 ± 8.63 | 3D |
| G856-5240 | NCI-H358 | 6.48 ± 0.11 | 2D |
Antimicrobial Activity
In addition to its antitumor effects, G856-5240 has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess significant antibacterial properties .
Case Studies
- Antitumor Efficacy : A study involving the synthesis of various furan derivatives showed that those with benzenesulfonyl substituents had increased cytotoxicity against lung cancer cell lines when tested using MTS cytotoxicity assays .
- DNA Binding Studies : Research on related compounds has illustrated their ability to intercalate into DNA or bind selectively within the minor groove, which is crucial for their antitumor activity. This binding mechanism has been confirmed through various biophysical studies including fluorescence spectroscopy and molecular modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
